Home > Products > Building Blocks P1014 > 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile - 172649-40-0

3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile

Catalog Number: EVT-286923
CAS Number: 172649-40-0
Molecular Formula: C17H13F3N2O
Molecular Weight: 318.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile is a chiral compound containing a hexahydroquinoline core with a trifluoromethyl group and a benzonitrile substituent. This compound is a key intermediate in the synthesis of a potassium-channel opener developed for the treatment of urinary urge incontinence [].

(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile

  • Compound Description: This compound is a potassium-channel opener developed for the treatment of urinary urge incontinence. [] It acts by selectively blocking specific potassium channels in the body, which helps to control bladder contractions and reduce urge incontinence symptoms.

3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile

  • Compound Description: This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). [, ] NNRTIs are a class of antiretroviral drugs used to treat HIV infection. They work by binding to and inhibiting the enzyme reverse transcriptase, which is essential for HIV replication.

[4S-(4α,7α,10aβ)]-1-Octahydro-5-oxo-4-{[(phenylmethoxy)carbonyl]-amino}-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid (BMS-199541-01)

  • Compound Description: This compound is an intermediate in the synthesis of antihypertensive drugs. [] Antihypertensive drugs are used to lower blood pressure and manage hypertension, a condition that increases the risk of heart disease, stroke, and other health problems.

References:[1] Development and optimisation of an unsymmetrical hantzsch reaction for plant-scale manufacture: https://www.semanticscholar.org/paper/c951372d77c1e25f9fdf38def51a7221bc94ba1e [] The composition of non-nucleoside reverse transcriptase inhibitors: https://www.semanticscholar.org/paper/9bd99bab9c3470f9e0bcf5a3dabafe30a322dd2e[3] Composition d'inhibiteur de transcriptase inverse non nucléosidique: https://www.semanticscholar.org/paper/04099ff6207cf8dc0bf02214009c8c452f516b50[4] Enzymatic Synthesis of Chiral Intermediates for Drug Development: https://www.semanticscholar.org/paper/16eb0a2c2e437e2bc91db3bf32ad4bb728953a8a

Source and Classification

This compound can be classified as a trifluoromethylated quinoline derivative. The trifluoromethyl group is significant in drug design due to its influence on the pharmacokinetics and pharmacodynamics of compounds. The presence of the benzonitrile component suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways .

Synthesis Analysis

The synthesis of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as amino acids or other nitrogen-containing compounds.
  2. Formation of the Quinoline Core: The quinoline framework can be constructed using methods like the Skraup synthesis or similar cyclization reactions involving an appropriate aldehyde and an amine.
  3. Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic fluorination or using trifluoromethylating agents such as trifluoromethyl sulfonyl fluoride.
  4. Benzonitrile Formation: The benzonitrile moiety may be introduced via nucleophilic substitution reactions or through the hydrolysis of related nitriles under controlled conditions.
Molecular Structure Analysis

The molecular structure of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile can be described as follows:

  • Core Structure: The compound features a hexahydroquinoline ring system that is substituted at one position with a trifluoromethyl group and at another with a carbonyl group (ketone).
  • Functional Groups: Key functional groups include the trifluoromethyl group (-CF₃), a ketone (C=O), and a nitrile (-C≡N) attached to a phenyl ring.
  • Chirality: The presence of the (4S) configuration indicates that the molecule has stereogenic centers which can influence its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used techniques to elucidate the structure and confirm the stereochemistry of such compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile can be explored through various reaction pathways:

  1. Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like -CF₃ can influence reactivity towards electrophiles.
  2. Nucleophilic Addition Reactions: The nitrile functional group can undergo nucleophilic attack under basic conditions to form amines or other derivatives.
  3. Reduction Reactions: The ketone functionality may be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the versatility of this compound in synthetic organic chemistry .

Mechanism of Action
  1. Inhibition of Enzymatic Pathways: Many quinoline derivatives act as inhibitors for various enzymes involved in metabolic pathways.
  2. Receptor Modulation: The compound may interact with specific receptors in biological systems leading to downstream effects on cellular signaling.

Understanding the detailed mechanism would require further experimental studies including binding assays and cellular assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile include:

  • Molecular Weight: Approximately 337.36 g/mol.
  • Solubility: Likely soluble in organic solvents (e.g., DMSO) but may have limited solubility in water due to its hydrophobic nature.
  • Melting Point: Specific melting point data may vary based on purity but should be determined experimentally.

These properties are crucial for predicting behavior in biological systems and during pharmaceutical formulation .

Applications

The applications of 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile are primarily focused on:

  1. Pharmaceutical Development: Its unique structure makes it a candidate for development into drugs targeting various diseases including cancer and infectious diseases.
  2. Research Tool: It may serve as a tool compound in studies investigating the role of trifluoromethylated compounds in biological systems.
Introduction to the Pharmacological Context of ZD0947

Role of ATP-Sensitive Potassium Channels in Smooth Muscle Regulation

ATP-sensitive potassium (KATP) channels serve as critical metabolic sensors that couple cellular energy status to membrane excitability. These channels are heterooctameric complexes composed of four inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor subunits (SUR). The Kir6.x subunits (Kir6.1 or Kir6.2) form the potassium-conducting pore, while the SUR subunits (SUR1, SUR2A, or SUR2B) confer nucleotide sensitivity and pharmacologic modulation. The SUR subunit possesses two nucleotide-binding domains (NBDs) that bind ATP and ADP, regulating channel gating in response to the intracellular ATP/ADP ratio. Under conditions of metabolic stress or specific pharmacological stimulation, KATP channel opening permits potassium efflux, leading to membrane hyperpolarization. This hyperpolarization reduces the opening probability of voltage-dependent calcium (Ca²⁺) channels, thereby decreasing intracellular Ca²⁺ concentration and promoting smooth muscle relaxation [2] [6].

In detrusor smooth muscle, the Kir6.1/SUR2B channel subtype predominates. Activation of this specific channel complex initiates a cascade leading to reduced contractility:

  • Membrane Hyperpolarization: K⁺ efflux through open KATP channels hyperpolarizes the detrusor smooth muscle cell membrane.
  • Reduced Ca²⁺ Influx: Hyperpolarization closes voltage-gated L-type Ca²⁺ channels.
  • Decreased Intracellular Ca²⁺: Lower cytoplasmic Ca²⁺ levels reduce actin-myosin cross-bridge formation.
  • Muscle Relaxation: Reduced cross-bridge cycling diminishes the force and frequency of spontaneous and evoked contractions.

Table 1: KATP Channel Subtypes and Their Relevance to Bladder Function

Kir SubunitSUR SubunitPrimary Tissue DistributionSensitivity to ZD0947Role in Detrusor Function
Kir6.1SUR2BVascular and non-vascular smooth muscleHigh (EC₅₀ ~ 0.3 µM)Primary target for detrusor relaxation
Kir6.2SUR1Pancreatic β-cells, NeuronsLowMinimal direct role
Kir6.2SUR2ACardiac myocytes, Skeletal muscleModerateLimited expression; potential off-target effects
Kir6.1SUR1Limited distributionNegligibleNot significant

This channel-mediated relaxation pathway offers a non-cholinergic mechanism for modulating detrusor overactivity, theoretically bypassing the dry mouth, constipation, and cognitive side effects associated with antimuscarinic drugs that block acetylcholine receptors. The identification of SUR2B as the predominant regulatory subunit in the bladder provided a molecular rationale for developing bladder-selective KATP channel openers like ZD0947 designed to target this specific isoform [2] [3] [10].

ZD0947 as a Novel Therapeutic Candidate for Overactive Bladder Syndrome

ZD0947 was identified and optimized as a potent and relatively selective opener of the Kir6.1/SUR2B KATP channel complex. Pharmacological profiling using fluorescence-based thallium-flux assays in cells expressing different human KATP channel subtypes revealed its distinct activation profile. ZD0947 exhibited high potency at Kir6.1/SUR2B (EC₅₀ ≈ 0.3 µM), significantly lower potency at Kir6.2/SUR2A (EC₅₀ ≈ 10 µM), and negligible activity at Kir6.2/SUR1 (EC₅₀ > 30 µM). This >30-fold selectivity for SUR2B-containing channels over the pancreatic SUR1 subtype was a key design feature intended to minimize the risk of adverse effects on insulin secretion (e.g., hypoglycemia) associated with non-selective KATP openers. Among a panel of KATP openers (levcromakalim, pinacidil, P-1075, ZM226600, Y-26763), ZD0947 demonstrated one of the highest degrees of selectivity for Kir6.1/SUR2B over Kir6.2/SUR1. This selectivity profile distinguished it from earlier, less selective KATP openers like pinacidil and suggested a potentially improved therapeutic window for bladder indications [10].

Preclinical studies provided compelling evidence for ZD0947's potential efficacy in OAB. In vitro, the compound potently relaxed carbachol-precontracted detrusor muscle strips from various species, including humans. In vivo, studies in rat models of detrusor overactivity, including those with spinal cord injury, demonstrated that oral ZD0947 significantly reduced non-voiding bladder contractions and increased bladder capacity without causing significant hypotension at bladder-relaxant doses. This separation between bladder effects and blood pressure reduction, a critical challenge for earlier vasodilatory KATP openers, was attributed to its selectivity profile favoring SUR2B and potentially achieving higher local concentrations in the bladder tissue. Mechanistically, these effects were abolished by the KATP channel blocker glibenclamide, confirming the KATP channel-dependent mechanism of action [3] [10].

Clinical evaluation of ZD0947 progressed to a Phase II, randomized, double-blind, placebo-controlled trial (ZD0947IL/0004). This multicenter study enrolled 191 patients with OAB symptoms (urinary urgency with or without incontinence, usually with frequency and nocturia) confirmed by a mean urinary frequency of 9-25 micturitions per 24 hours and at least one episode of urgency incontinence per 24 hours during a 2-week placebo run-in period. Participants received either oral ZD0947 (25 mg once daily) or placebo for 12 weeks. The primary efficacy endpoint was the change from baseline in the mean volume voided per micturition per 24 hours. Key secondary endpoints included changes in the number of micturitions (total, voluntary, incontinent) per 24 hours [3] [5].

Table 2: Pharmacological Profile of ZD0947 Compared to Other KATP Channel Openers

CompoundEC₅₀ Kir6.1/SUR2B (µM)EC₅₀ Kir6.2/SUR1 (µM)EC₅₀ Kir6.2/SUR2A (µM)Selectivity Ratio (SUR2B vs SUR1)Primary Clinical Target
ZD09470.3>3010>100Overactive Bladder
Levcromakalim0.1>300.8>300Hypertension (Preclinical)
Pinacidil0.4>303>75Hypertension
P-10750.003>300.03>10,000Research Tool
ZM2266000.03>300.3>1,000Overactive Bladder (Precl.)
Y-267630.1>303>300Hypertension (Precl.)
A-2786370.6*>30*4*>50*Overactive Bladder (Precl.)

Note: Data derived from thallium flux assays in HEK293 cells expressing human KATP channels [10]. *Data for A-278637 shown for comparison as a compound reported to have functional bladder selectivity in vivo.

Table 3: Summary of Key Efficacy Outcomes from the ZD0947 Phase II Clinical Trial

Efficacy ParameterZD0947 (25 mg/day)PlaceboAdjusted Difference (ZD0947 - Placebo)P-value
Mean Volume Voided per Micturition (mL)+16.9 mL+13.0 mL+3.9 mL>0.05 (NS)
Total Micturitions per 24 hours-1.5-1.3-0.2>0.05 (NS)
Incontinence Episodes per 24 hours-1.1-1.0-0.1>0.05 (NS)
Urgency Episodes per 24 hours (Exploratory)-1.9-1.8-0.1>0.05 (NS)

Note: NS = Not Significant. Data based on [3] [5].

Several potential explanations for the disconnect between promising preclinical data and lackluster clinical efficacy were proposed:

  • Insufficient Target Engagement: The 25 mg dose may have been insufficient to achieve adequate KATP channel activation in the human detrusor muscle in vivo, despite showing efficacy in animal models.
  • Compensatory Mechanisms: Activation of KATP channels in the bladder might trigger compensatory mechanisms (e.g., increased acetylcholine release, enhanced sensitivity to other contractile stimuli) counteracting the relaxant effect.
  • Pathophysiology Complexity: OAB involves multifaceted mechanisms beyond simple detrusor overactivity, including afferent nerve sensitization and central nervous system dysregulation, which may not be adequately addressed by solely relaxing detrusor smooth muscle via KATP channels.
  • Functional Selectivity Challenges: While relatively selective in vitro, achieving truly bladder-selective effects in vivo without any vascular effects (which could contribute to side effects or compensatory neurohormonal activation) remained challenging.

The outcome of the ZD0947 trial significantly dampened enthusiasm for systemic KATP channel openers as a viable approach for OAB, highlighting the difficulties in translating smooth muscle relaxation observed in vitro and in animal models into meaningful clinical benefits in patients with complex lower urinary tract symptoms [3] [5] [10].

Historical Development of KATP Channel Openers in Urological Therapeutics

The exploration of KATP channel openers for urological conditions, particularly OAB and detrusor overactivity (DO), unfolded alongside the broader development of these compounds for cardiovascular indications like hypertension and angina. Pinacidil, a cyanoguanidine derivative developed in the late 1970s/early 1980s, was among the first potent KATP openers identified. Although primarily developed as an antihypertensive, early preclinical studies demonstrated its ability to relax bladder smooth muscle and inhibit detrusor contractions in animal models. However, its potent vasodilatory effects leading to reflex tachycardia and headache limited its utility for chronic bladder conditions [2].

Levcromakalim (and its racemate cromakalim), a benzopyran derivative, followed in the 1980s. It exhibited similar bladder relaxant properties in vitro and in vivo. Studies showed levcromakalim could suppress rhythmic detrusor contractions in animal models of bladder overactivity. However, like pinacidil, its pronounced vasodilatory effects remained a major therapeutic hurdle. Research efforts subsequently focused on modifying chemical structures to enhance bladder selectivity over vascular effects, based on the emerging understanding of SUR subunit heterogeneity (SUR2B in bladder vs. SUR2A in heart and SUR2B in vasculature) [1] [2] [10].

This led to the development of compounds like ZD6169 (a tertiary carbinol similar in structural class to ZD0947) and WAY-151616 (a cyclobutenedione) in the 1990s. Preclinical data suggested these compounds possessed a degree of functional selectivity for the bladder over the vasculature in animal models. For instance, ZD6169 effectively increased bladder capacity and inhibited bladder contractions in rats at doses causing minimal reductions in blood pressure. While these compounds advanced further than their predecessors, development was often halted due to lingering cardiovascular concerns (e.g., tachycardia observed with ZD6169 in dogs) or lack of robust efficacy in early human trials [1] [2] [3].

A-278637, developed contemporaneously with ZD0947, represented another structural class (dihydropyridine-like). Preclinical publications highlighted its potent relaxation of bladder strips and ability to increase bladder capacity in rats with minimal effects on blood pressure at therapeutic doses, suggesting improved selectivity. However, published results from advanced clinical trials remain scarce [3] [10].

The clinical development of ZD0947 in the early-to-mid 2000s marked a significant effort within this historical trajectory. It embodied the culmination of medicinal chemistry strategies aimed at leveraging SUR2B selectivity. Its well-defined selectivity profile in recombinant systems (Kir6.1/SUR2B > Kir6.2/SUR2A >> Kir6.2/SUR1) represented a refinement over earlier, less well-characterized compounds. The initiation of its Phase II trial was a critical test of the hypothesis that sufficient bladder selectivity could be achieved clinically through SUR2B targeting. The negative outcome of this trial (ZD0947IL/0004) served as a major inflection point, demonstrating that even compounds with apparent in vitro selectivity for the relevant channel subtype could fail to translate into clinical efficacy for OAB. This outcome, combined with the earlier challenges faced by compounds like ZD6169, significantly redirected research efforts away from systemic KATP channel openers for OAB towards other mechanisms like β3-adrenoceptor agonists (e.g., mirabegron, vibegron) and intradetrusor onabotulinumtoxinA injections [3] [5] [7].

Properties

CAS Number

172649-40-0

Product Name

3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile

IUPAC Name

3-[(4S)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinolin-4-yl]benzonitrile

Molecular Formula

C17H13F3N2O

Molecular Weight

318.29 g/mol

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1

InChI Key

RUVMMEREJMHLOS-LBPRGKRZSA-N

SMILES

C1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1

Solubility

Soluble in DMSO

Synonyms

ZD-0947; AZD-0947; ZD0947; AZD0947; ZD 0947; AZD 0947

Canonical SMILES

C1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1

Isomeric SMILES

C1CC2=C([C@@H](C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.